molecular formula C17H22F3N3O3 B12637481 Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate

Cat. No.: B12637481
M. Wt: 373.4 g/mol
InChI Key: RGOQOFRNDQJDKP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is a complex organic compound that features a piperazine ring substituted with a trifluoroacetyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple stepsThe final step involves esterification with tert-butyl 2-amino-4-benzoate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance binding affinity to certain enzymes or receptors, while the piperazine ring provides structural flexibility. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 2-Amino-4-tert-butylthiazole

Uniqueness

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. This makes it a valuable compound for various applications .

Properties

Molecular Formula

C17H22F3N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C17H22F3N3O3/c1-16(2,3)26-14(24)12-5-4-11(10-13(12)21)22-6-8-23(9-7-22)15(25)17(18,19)20/h4-5,10H,6-9,21H2,1-3H3

InChI Key

RGOQOFRNDQJDKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)N

Origin of Product

United States

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